Choline-1,1,2,2-d4 bromide
Overview
Description
Choline-1,1,2,2-d4 bromide is a deuterated form of choline bromide, where the hydrogen atoms at positions 1 and 2 on the ethyl group are replaced with deuterium. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Choline-1,1,2,2-d4 bromide typically involves the reaction of deuterated ethanol with trimethylamine, followed by the addition of hydrobromic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and advanced purification techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Choline-1,1,2,2-d4 bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form simpler deuterated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products:
Substitution Reactions: Products include deuterated quaternary ammonium salts.
Oxidation Reactions: Products include deuterated aldehydes and ketones.
Reduction Reactions: Products include simpler deuterated alcohols.
Scientific Research Applications
Choline-1,1,2,2-d4 bromide is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways involving choline.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of stable isotopes for various industrial applications.
Mechanism of Action
Choline-1,1,2,2-d4 bromide exerts its effects primarily through its role as a precursor to acetylcholine. Acetylcholine is a neurotransmitter involved in various physiological processes, including muscle contraction and memory function. The deuterium labeling allows for detailed studies of these processes by providing a distinct isotopic signature .
Comparison with Similar Compounds
Choline chloride-1,1,2,2-d4: Similar structure but with chloride instead of bromide.
Choline-d13 bromide: Contains additional deuterium atoms on the methyl groups.
Choline bromide: Non-deuterated form of the compound.
Uniqueness: Choline-1,1,2,2-d4 bromide is unique due to its specific deuterium labeling, which provides distinct advantages in isotopic studies. This labeling allows for more precise tracking and analysis in various scientific applications compared to its non-deuterated counterparts .
Properties
IUPAC Name |
trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-HGFPCDIYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584461 | |
Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-69-3 | |
Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285979-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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